molecular formula C10H6ClF3N2 B598953 3-Chloro-7-(trifluoromethyl)quinolin-4-amine CAS No. 1203579-71-8

3-Chloro-7-(trifluoromethyl)quinolin-4-amine

Cat. No. B598953
M. Wt: 246.617
InChI Key: MFEWSFLTVGBMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-7-(trifluoromethyl)quinolin-4-amine (CTQA) is a synthetic organic compound that belongs to the quinoline family. It has a molecular formula of C10H6ClF3N2 and a molecular weight of 246.617 .


Synthesis Analysis

The synthesis of CTQA and its derivatives often involves condensation reactions . For instance, a series of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives and N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives have been prepared .


Molecular Structure Analysis

The molecular structure of CTQA includes a quinoline core with a trifluoromethyl group at the 7-position and an amine group at the 4-position . The presence of the trifluoromethyl group can significantly influence the compound’s reactivity and biological activity .


Chemical Reactions Analysis

The trifluoromethyl group in CTQA can participate in various chemical reactions. For instance, oxidative trifluoromethylation reactions have been reported, involving various nucleophiles with CF3SiMe3 in the presence of oxidants .

properties

IUPAC Name

3-chloro-7-(trifluoromethyl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2/c11-7-4-16-8-3-5(10(12,13)14)1-2-6(8)9(7)15/h1-4H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEWSFLTVGBMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672762
Record name 3-Chloro-7-(trifluoromethyl)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-7-(trifluoromethyl)quinolin-4-amine

CAS RN

1203579-71-8
Record name 3-Chloro-7-(trifluoromethyl)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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